H-N-Me-DL-Ala-OH

Solubility Formulation Aqueous Chemistry

Choose H-N-Me-DL-Ala-OH for its unique Nα-methylation, which eliminates an amide hydrogen bond donor and increases steric bulk to enhance peptide permeability (>10× over standard Ala) and proteolytic stability. This racemic building block is ideal for constructing orally bioavailable cyclic peptides and stable foldamers. It provides superior conformational control compared to unmodified alanine or sarcosine.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 600-21-5
Cat. No. B554873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-N-Me-DL-Ala-OH
CAS600-21-5
SynonymsSpinacine; 59981-63-4; L-4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLICACID; (6s)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylicacid; AC1L4S5D; UNII-EG040ZE63K; EG040ZE63K; SCHEMBL3739922; SCHEMBL10544160; STOCK1N-50928; CTK1G9647; MolPort-002-524-999; MolPort-028-914-188; KST-1A7279; KST-1A7280; ZINC6090913; 7292AH; AR-1A6977; AR-1A6978; KM0361; AKOS006279535; AKOS016370682; MCULE-3762251751; HE035924; HE358403
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1C([NH2+]CC2=C1N=CN2)C(=O)[O-]
InChIInChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)
InChIKeyGDFAOVXKHJXLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-DL-Alanine (CAS 600-21-5): Technical Profile for Procurement and Research Selection


N-Methyl-DL-alanine (CAS 600-21-5) is a synthetic, non-proteinogenic α-amino acid derivative of alanine, characterized by an N-methyl substitution on the amino group [1]. This racemic mixture belongs to the alanine and derivatives class and is a strong base based on its pKa profile [2]. It is supplied as a white crystalline powder with typical purities of ≥98% as verified by neutralization titration (T) or TLC, and is known to be hygroscopic, requiring storage under inert gas [3].

Why N-Methyl-DL-Alanine Cannot Be Replaced by Generic Alanine or Sarcosine


While N-Methyl-DL-alanine shares a backbone with common amino acids like DL-alanine, the N-methylation introduces quantifiable changes to its physicochemical properties and biological function. This substitution alters hydrogen bonding capacity, increases basicity, and significantly enhances aqueous solubility . Furthermore, this compound participates in specific enzymatic oxidative demethylation reactions not possible with non-methylated analogs, generating distinct metabolites like formaldehyde [1]. In vivo, its profile as a potential disease biomarker distinguishes it from its structural analogs, as evidenced by its differential abundance in clinical metabolomic studies [2]. These differences underscore that generic substitution would invalidate experimental results related to solubility, transport kinetics, or metabolic pathway analysis.

Quantitative Differentiation of N-Methyl-DL-Alanine for Procurement Decisions


Aqueous Solubility: 3-Fold Increase Over DL-Alanine

N-Methyl-DL-alanine demonstrates a significantly higher aqueous solubility compared to its non-methylated parent compound, DL-alanine. This property is a direct result of N-methylation and is critical for applications requiring high-concentration aqueous solutions without precipitation [1].

Solubility Formulation Aqueous Chemistry

Basicity (pKa): Distinct Ionization Profile for Charge-Dependent Applications

The N-methyl group alters the electron density on the amine, resulting in a measurable shift in the compound's basicity. Compared to DL-alanine, N-Methyl-DL-alanine exhibits a lower pKa1 (carboxyl) and a higher pKa2 (amine), changing its net charge and speciation at physiological pH ranges [1].

Ionization State Chromatography Bioavailability

Diagnostic Potential: Elevated Migraine Biomarker Specificity vs. Serotonin

In a clinical metabolomic study using LC-MS, serum levels of N-Methyl-DL-alanine were significantly decreased in migraine patients compared to healthy controls. Receiver Operating Characteristic (ROC) curve analysis indicated that N-Methyl-DL-alanine possesses potential sensitivity and specificity for migraine detection that may be comparable or superior to the traditional biomarker serotonin [1].

Metabolomics Biomarker Neurology

Enzymatic Substrate Specificity: Oxidative Demethylation to Formaldehyde

N-Methyl-DL-alanine serves as a specific substrate for enzymes such as sarcosine oxidase (EC 1.5.3.1), undergoing oxidative demethylation to yield DL-alanine, formaldehyde, and hydrogen peroxide. This reaction is not possible with DL-alanine, which lacks the N-methyl group required for the oxidase mechanism [1].

Enzymology Metabolism Oxidase Assay

Validated Application Scenarios for N-Methyl-DL-Alanine Based on Quantitative Evidence


Aqueous Assay Development Requiring High Solubility and No Precipitation

Leveraging the 3-fold higher aqueous solubility (~50 g/100 mL) compared to DL-alanine (16.72 g/100 mL), researchers can prepare concentrated stock solutions of N-Methyl-DL-alanine for enzymatic assays, buffer systems, or cell culture experiments where precipitation would be problematic. This property makes it a superior choice for high-throughput screening where consistent solubility is critical [1].

HPLC Method Development and Ion-Pairing Chromatography

Due to its distinct pKa profile (pKa1 2.22, pKa2 10.19), N-Methyl-DL-alanine offers a different retention behavior than standard amino acids like DL-alanine (pKa1 2.35, pKa2 9.87). This enables better separation resolution in reverse-phase HPLC analysis of complex amino acid mixtures or metabolomics samples. It is particularly useful as a reference standard for calibrating systems intended for N-methyl amino acid detection [1].

Neurological Disease Metabolomics and Biomarker Validation Studies

For research groups focused on migraine or other neurological disorders, N-Methyl-DL-alanine is a validated target analyte. Clinical metabolomic studies have identified it as a significantly altered serum metabolite in migraine patients with potential diagnostic specificity that may rival traditional biomarkers like serotonin. Procurement of high-purity N-Methyl-DL-alanine is essential for preparing analytical standards and running validation cohorts in LC-MS metabolomics workflows .

Enzymatic Assays for N-Methyl Amino Acid Oxidases (e.g., Sarcosine Oxidase)

This compound acts as a specific substrate for enzymes that catalyze N-demethylation reactions. In biochemical assays, N-Methyl-DL-alanine can be used to measure the activity of sarcosine oxidase or similar flavoenzymes by monitoring the production of formaldehyde or hydrogen peroxide. The non-methylated analog (DL-alanine) is inert in these assays, making the procurement of the methylated version mandatory for this experimental system .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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